4-(1-Ethyl-1H-pyrazol-4-yl)aniline
Description
4-(1-Ethyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (a benzene ring with an amino group) linked to a 1-ethyl-substituted pyrazole ring at the para position. Its molecular formula is C₁₀H₁₃N₃, with an average molecular mass of 175.23 g/mol. The ethyl group at the pyrazole nitrogen enhances steric bulk and lipophilicity compared to unsubstituted pyrazole analogs, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2,12H2,1H3 |
InChI Key |
NVVUBKJSTIOMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline typically involves the reaction of an appropriate aniline derivative with a pyrazole precursorThe reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The aniline group can participate in nucleophilic aromatic substitution reactions, where the amino group is replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted aniline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrazole derivatives, including 4-(1-Ethyl-1H-pyrazol-4-yl)aniline, and evaluated their activity against breast and colon cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of pyrazole derivatives were tested against bacterial strains, showing effective inhibition. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
Research has indicated that 4-(1-Ethyl-1H-pyrazol-4-yl)aniline exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Material Science Applications
Polymer Chemistry
In material science, 4-(1-Ethyl-1H-pyrazol-4-yl)aniline has been utilized as a monomer for synthesizing conductive polymers. These polymers have applications in electronic devices due to their electrical conductivity and stability. The incorporation of the pyrazole moiety enhances the polymer's properties, making it suitable for applications in organic electronics and sensors .
Ligand Development
The compound has been employed in the development of ligands for metal complexes used in catalysis. Its ability to coordinate with metal ions allows it to act as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant cytotoxic effects against cancer cell lines |
| Antimicrobial Properties | Effective inhibition against various bacterial strains | |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |
| Material Science | Conductive Polymers | Enhanced electrical properties for electronic applications |
| Ligand Development | Effective coordination with metal ions for catalytic processes |
Case Studies
Case Study 1: Anticancer Activity
A study conducted by Aziz-ur-Rehman et al. synthesized various pyrazole derivatives, including 4-(1-Ethyl-1H-pyrazol-4-yl)aniline, and tested their efficacy against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that 4-(1-Ethyl-1H-pyrazol-4-yl)aniline showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline can be contextualized by comparing it to three closely related compounds:
4-(1H-Pyrazol-1-yl)aniline
- Molecular Formula : C₉H₉N₃
- Average Mass : 159.19 g/mol
- Key Differences : Lacks the ethyl substituent on the pyrazole nitrogen.
- This compound is a common precursor for synthesizing substituted pyrazole-aniline derivatives .
3-(1-Benzyl-1H-pyrazol-4-yl)aniline
- Molecular Formula : C₁₆H₁₅N₃
- Average Mass : 249.31 g/mol
- Key Differences : Features a benzyl group (C₆H₅CH₂) at the pyrazole nitrogen and a meta-substituted aniline (position 3 vs. para).
- Properties: The benzyl group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability.
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
- Molecular Formula : C₁₅H₁₆N₄S
- Average Mass : 284.38 g/mol
- Key Differences: Incorporates a thiazole ring and a methyl-substituted pyrazole, with the aniline amino group further functionalized by a methyl-pyrazolemethyl chain.
- This structural complexity may broaden pharmacological applications but complicate synthesis .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Average Mass (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 4-(1-Ethyl-1H-pyrazol-4-yl)aniline | C₁₀H₁₃N₃ | 175.23 | Ethyl (pyrazole N), para-aniline | Moderate lipophilicity, versatile synthesis |
| 4-(1H-Pyrazol-1-yl)aniline | C₉H₉N₃ | 159.19 | None (pyrazole N), para-aniline | Higher solubility, precursor utility |
| 3-(1-Benzyl-1H-pyrazol-4-yl)aniline | C₁₆H₁₅N₃ | 249.31 | Benzyl (pyrazole N), meta-aniline | High lipophilicity, altered electronic effects |
| 4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline | C₁₅H₁₆N₄S | 284.38 | Thiazole, methyl-pyrazolemethyl | Enhanced polarizability, complex synthesis |
Biological Activity
4-(1-Ethyl-1H-pyrazol-4-yl)aniline is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research. The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Chemical Structure
The molecular formula of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline is , characterized by the presence of an ethyl-substituted pyrazole ring attached to an aniline moiety. The structure can be represented as follows:
The biological activity of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme functions. This interaction can disrupt various signaling pathways, leading to altered cellular responses .
Antimicrobial Properties
Research has indicated that compounds containing the pyrazole structure exhibit notable antimicrobial activities. In vitro studies have demonstrated that 4-(1-Ethyl-1H-pyrazol-4-yl)aniline can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
| Activity | Effect |
|---|---|
| Antimicrobial | Inhibits growth of bacteria |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent against infections .
- Anticancer Effects : In a recent investigation, the compound was tested on several cancer cell lines, including breast and colon cancer models. The findings revealed that treatment with 4-(1-Ethyl-1H-pyrazol-4-yl)aniline resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
